molecular formula C7H8N2 B1313821 2-Cyclopropylpyrimidine CAS No. 58173-74-3

2-Cyclopropylpyrimidine

Cat. No. B1313821
CAS RN: 58173-74-3
M. Wt: 120.15 g/mol
InChI Key: CPCVDCYAKMUIKW-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can undergo nucleophilic substitution reactions at positions where the cyclopropyl group is attached . For example, if you react it with a nucleophile (e.g., a strong base like sodium ethoxide), the cyclopropyl group can be substituted with the nucleophile, leading to the formation of a new compound .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyrimidine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

2-Cyclopropylpyrimidine can undergo various chemical reactions. These include nucleophilic substitution, electrophilic substitution, alkylation, acylation, hydrogenation, ring opening, oxidation, reduction, and heterocycle formation .

Scientific Research Applications

Synthesis of α-Aminophosphonates

2-Cyclopropylpyrimidine has been utilized in the synthesis of α-aminophosphonates. A study demonstrated an efficient method for synthesizing α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-yl-aryl/benzothiazole. This process involved a three-component condensation reaction of 2-cyclopropylpyrimidin-4-carbaldehyde with various anilines/benzothiazole amines and different phosphites. This method, promoted by phosphomolybdic acid, was conducted at room temperature in dichloromethane, yielding good to excellent results with short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

Cancer Energy Metabolism

Another significant area of research involving 2-cyclopropylpyrimidine is in the study of cancer energy metabolism. A review paper analyzed the effects of several antineoplastic drugs, including 2-cyclopropylpyrimidine, on tumor development and progression. It assessed how these drugs might induce tumor cellular death by altering metabolite concentration, enzyme activities, and energy metabolism fluxes. The review proposed that targeting energy metabolic therapy could be a novel approach in cancer treatment (S. Rodríguez-Enríquez, Á. Marín-Hernández, J. Gallardo-Pérez, Liliana Carreño-Fuentes, & R. Moreno-Sánchez, 2009).

Synthesis of Carb

ocyclic NucleosidesThe role of 2-Cyclopropylpyrimidine in the synthesis of carbocyclic nucleosides has been explored. A study presented the preparation of racemic 2,2-bis(hydroxymethyl)cyclopropylpyrimidine nucleosides, which were synthesized from compounds involving 2-Cyclopropylpyrimidine. These synthesized nucleosides did not show antiviral activity against HSV-1, HSV-2, HCMV, and HIV-1 in cell culture, providing important insights into their potential pharmaceutical applications (Takao Izawa, S. Nishiyama, S. Yamamura, Kuniki Kato, & T. Takita, 1992).

Versatility of Cyclopropyl Fragment

2-Cyclopropylpyrimidine is notable for containing the cyclopropyl fragment, a versatile component frequently used in preclinical/clinical drug molecules. The cyclopropyl ring's features, such as coplanarity, shorter C-C bonds, enhanced π-character, and stronger C-H bonds, contribute significantly to the properties of drugs containing it. The cyclopropyl fragment addresses various challenges in drug discovery, such as enhancing potency and reducing off-target effects (T. Talele, 2016).

Future Directions

While specific future directions for 2-Cyclopropylpyrimidine are not mentioned in the search results, the field of pyrimidine research is vast and continues to grow. There are numerous potential applications for pyrimidine derivatives in various fields, including pharmaceuticals, agriculture, and materials science .

properties

IUPAC Name

2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-8-7(9-5-1)6-2-3-6/h1,4-6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCVDCYAKMUIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
PS Reddy, PVG Reddy, SM Reddy - Tetrahedron Letters, 2014 - Elsevier
… this research and our desire to develop α-aminophosphonate structures, we have designed and synthesized a series of new α-aminophosphonates containing 2-cyclopropylpyrimidine …
Number of citations: 29 www.sciencedirect.com
RS Oliveira Jr, DG Alonso, WC Koskinen… - … Science and Health …, 2013 - Taylor & Francis
… Sorption and desorption of aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) were compared to that of the structurally similar herbicide picloram (4-…
Number of citations: 32 www.tandfonline.com
X Zhuo, YZ Wang, KS Yeung, J Zhu, XS Huang… - Xenobiotica, 2018 - Taylor & Francis
… HCV inhibition and bear either a 2-cyclopropylpyrimidine (1, 2) … 6, which feature a 2-cyclopropylpyrimidine element but no … interpreted as representing a 2-cyclopropylpyrimidine cation. …
Number of citations: 13 www.tandfonline.com
M O'Mullane, A Boobis - apps.who.int
… Aminocyclopyrachlor is the International Organization for Standardization (ISO)–approved common name for 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (International …
Number of citations: 0 apps.who.int
Y Zhou, Y Qin, H Zhou, T Zhang, J Feng, D Xie… - Pesticide Biochemistry …, 2022 - Elsevier
… 4-Amino-2-cyclopropylpyrimidine-5-carbaldehyde 2 is the key intermediate for the synthesis … malononitrile to give 4-amino-2-cyclopropylpyrimidine-5‑carbonitrile 1. Then, 1 was …
Number of citations: 7 www.sciencedirect.com
J Reimer - 2013 - vtechworks.lib.vt.edu
… Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) is the first pyrimidine carboxylic acid herbicide and was developed by DuPont for weed and brush …
Number of citations: 1 vtechworks.lib.vt.edu
A Rosowsky, JL Marini, ME Nadel… - Journal of Medicinal …, 1970 - ACS Publications
… A suspension of 2.63 g of 4-amino-5-chloromethyl-2-cyclopropylpyrimidine · HC1 in 20 ml of 2-picoline was … 4-Amino-5-chloromethyl-2-cyclopropylpyrimidine HC1. …
Number of citations: 46 pubs.acs.org
K Futatsugi, DW Kung, STM Orr, S Cabral… - Journal of medicinal …, 2015 - ACS Publications
… To a solution of 2-cyclopropylpyrimidine-4-carbaldehyde (29.1 … high vacuum to afford 2-cyclopropylpyrimidine-4-carbonitrile (… Step 6: Ethyl 2-cyclopropylpyrimidine-4-carbimidate. To a …
Number of citations: 73 pubs.acs.org
RH Mizzoni - Journal of Medicinal Chemistry, 1970 - ACS Publications
… A suspension of 2.63 g of 4-amino-5-chloromethyl-2-cyclopropylpyrimidine · HC1 in 20 ml of 2-picoline was … 4-Amino-5-chloromethyl-2-cyclopropylpyrimidine HC1. …
Number of citations: 18 pubs.acs.org
TA Walsh, PR Schmitzer - Modern Crop Protection Compounds, 2012 - Wiley Online Library
… 4 Synthesis of 6-amino-5-bromo-2cyclopropylpyrimidine-4-carboxylic acid ethyl ester. … 5 Synthesis of 6-amino-5-chloro-2cyclopropylpyrimidine-4-carboxylic acid ethyl ester. …
Number of citations: 7 onlinelibrary.wiley.com

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